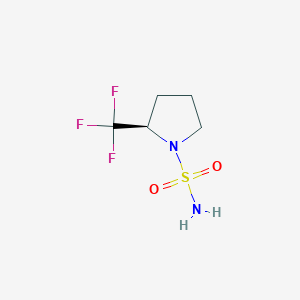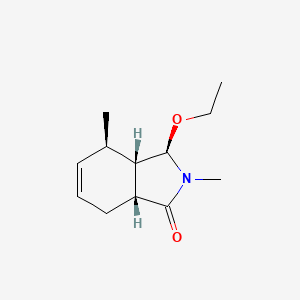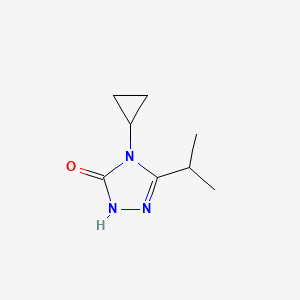
4-Bromo-3-methyl-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN and a molecular weight of 338.24 g/mol . It is a derivative of diphenylaniline, where a bromine atom is substituted at the 4th position and a methyl group at the 3rd position of the aniline ring. This compound is primarily used in research and development, particularly in organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-diphenylaniline typically involves the bromination of 3-methyl-N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent like chloroform under controlled temperature conditions . The process involves dissolving the starting material in chloroform, followed by the gradual addition of NBS while maintaining the reaction mixture at a low temperature (0°C). After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
化学反応の分析
Types of Reactions
4-Bromo-3-methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .
科学的研究の応用
4-Bromo-3-methyl-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 4-Bromo-3-methyl-N,N-diphenylaniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop advanced materials for electronic devices .
類似化合物との比較
Similar Compounds
4-Bromo-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 3rd position.
3-Bromo-N,N-dimethylaniline: Similar structure but has dimethyl groups instead of diphenyl groups.
4-Bromotriphenylamine: Similar structure but with an additional phenyl group.
Uniqueness
4-Bromo-3-methyl-N,N-diphenylaniline is unique due to the presence of both a bromine atom and a methyl group on the aniline ring, which imparts distinct electronic and steric properties. These properties make it valuable in specific applications, such as the synthesis of specialized organic compounds and the development of advanced materials .
特性
分子式 |
C19H16BrN |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
4-bromo-3-methyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChIキー |
YGNIQQVBMOUSBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)






![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)

